molecular formula C12H12F2N4O2S2 B2962698 1-(3,4-Difluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097912-43-9

1-(3,4-Difluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2962698
CAS No.: 2097912-43-9
M. Wt: 346.37
InChI Key: CCZJYFHNOHEGGP-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a chemical compound characterized by its unique structure, which includes a difluorobenzenesulfonyl group and a thiadiazolylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps, starting with the preparation of the difluorobenzenesulfonyl chloride and thiadiazole derivatives. These intermediates are then reacted under controlled conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 1-(3,4-Difluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms.

Medicine: The compound has potential medicinal applications, such as in the development of new pharmaceuticals. Its ability to interact with specific biological targets can be harnessed to create drugs with therapeutic effects.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 1-(3,4-Difluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 1-(3,4-Dichlorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

  • 1-(3,4-Difluorobenzenesulfonyl)-4-(1,2,4-thiadiazol-3-yl)piperazine

  • 1-(3,4-Difluorobenzenesulfonyl)-4-(1,2,3-thiadiazol-3-yl)piperazine

Uniqueness: 1-(3,4-Difluorobenzenulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine stands out due to its specific fluorine atoms and the presence of the thiadiazole ring. These structural features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

This comprehensive overview provides a detailed understanding of 1-(3,4-Difluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3-[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N4O2S2/c13-10-2-1-9(7-11(10)14)22(19,20)18-5-3-17(4-6-18)12-8-15-21-16-12/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZJYFHNOHEGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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